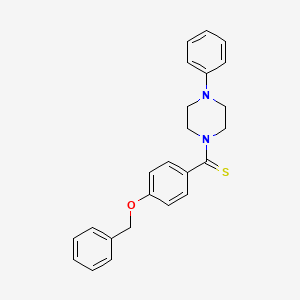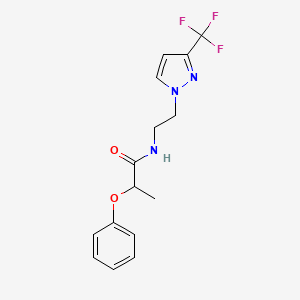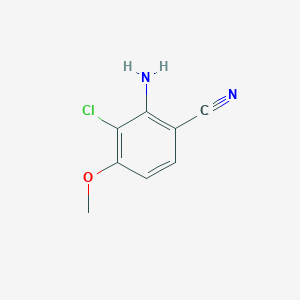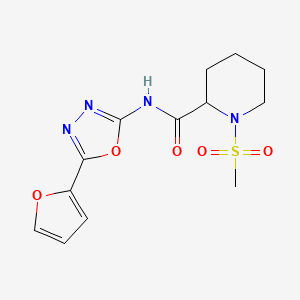
2-(Aminomethyl)-7-bromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-7-bromonaphthalene is an organic compound featuring a naphthalene ring substituted with an aminomethyl group at the second position and a bromine atom at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-7-bromonaphthalene typically involves the bromination of naphthalene followed by the introduction of the aminomethyl group. One common method is the bromination of naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 7-bromonaphthalene is then subjected to a formylation reaction to introduce a formyl group at the second position. This intermediate is subsequently reduced to the corresponding aminomethyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)-7-bromonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted naphthalenes can be formed.
Oxidation Products: Imines or nitriles are typical oxidation products.
Reduction Products: Primary amines are the major products of reduction reactions.
Applications De Recherche Scientifique
2-(Aminomethyl)-7-bromonaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-7-bromonaphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity, leading to its desired effects.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)naphthalene: Lacks the bromine atom, which may affect its reactivity and binding properties.
7-Bromo-2-naphthaldehyde: Contains a formyl group instead of an aminomethyl group, leading to different chemical reactivity.
2-(Aminomethyl)-6-bromonaphthalene: The position of the bromine atom is different, which can influence the compound’s chemical and biological properties.
Uniqueness: 2-(Aminomethyl)-7-bromonaphthalene is unique due to the specific positioning of the aminomethyl and bromine substituents on the naphthalene ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both an electron-donating aminomethyl group and an electron-withdrawing bromine atom can create a unique electronic environment, influencing the compound’s behavior in various reactions and applications.
Propriétés
IUPAC Name |
(7-bromonaphthalen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDMRJDIDTUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione](/img/structure/B2522240.png)


![ETHYL 4-{4-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOATE](/img/structure/B2522244.png)
![N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2522245.png)
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)



![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)
![1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2522257.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)
